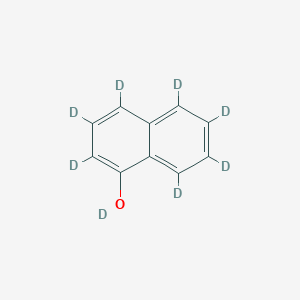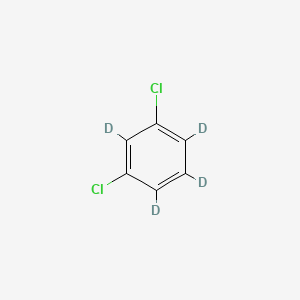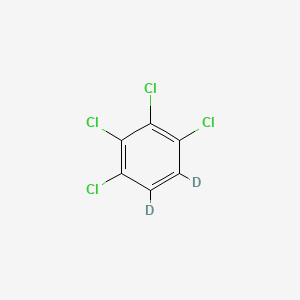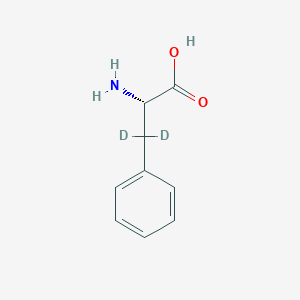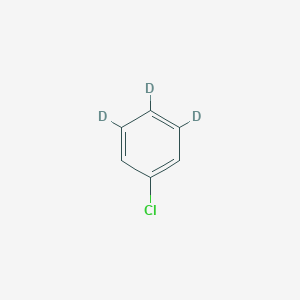
5-Chloro-1,2,3-trideuteriobenzene
説明
5-Chloro-1,2,3-trideuteriobenzene is a chemical compound with numerous applications in different fields, including scientific research and industry. It is a derivative of benzene, where three hydrogen atoms are replaced by deuterium (a heavier isotope of hydrogen) and one hydrogen atom is replaced by a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of benzene, with the exception that three hydrogen atoms are replaced by deuterium and one hydrogen atom is replaced by a chlorine atom . The presence of deuterium atoms could potentially influence the physical and chemical properties of the molecule, such as its reactivity and spectral characteristics.科学的研究の応用
CCTB has a wide range of potential applications in scientific research. It has been used as a model compound for studying the reactivity of organochlorines, as well as for the development of new synthetic methods for the synthesis of other organochlorines. CCTB has also been used as a starting material for the synthesis of other organochlorines, such as trifluoromethylchlorobenzene and pentachlorobenzene. Furthermore, CCTB has been used as a reagent for the synthesis of complex molecules such as porphyrins and polychlorinated biphenyls.
作用機序
Target of Action
Chlorobenzene-3,4,5-d3, also known as 5-Chloro-1,2,3-trideuteriobenzene, primarily targets macromolecules in the body . The toxic effects of chlorobenzene may be ascribed largely to the metabolic formation of the epoxide which binds to these macromolecules .
Mode of Action
The compound interacts with its targets through the metabolic formation of epoxides, specifically chlorobenzene-3,4-epoxide and chlorobenzene-2,3-epoxide . These epoxides can bind to macromolecules, demonstrating the compound’s mode of action .
Biochemical Pathways
The biochemical pathway of Chlorobenzene-3,4,5-d3 involves the transformation of chlorobenzene to 3-chlorocatechol . This transformation is facilitated by enzymes similar to the chlorobenzene dioxygenase and the cis-chlorobenzene dihydrodiol dehydrogenase .
Pharmacokinetics
Dermal absorption probably plays a less important role . In humans, chlorobenzene is excreted mainly in the urine in the form of the glucuronic acid and sulfate conjugates of 4-chlorocatechol and 4-chlorophenol .
Result of Action
The molecular and cellular effects of Chlorobenzene-3,4,5-d3’s action are largely due to its interaction with macromolecules. Binding to proteins has been demonstrated in vivo and in vitro in the liver, kidneys, and lungs . Binding to RNA and DNA has also been demonstrated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Chlorobenzene-3,4,5-d3. For instance, the degradation efficiency of a related compound, chlorobenzene, was found to be 85.2% at 15°C . .
実験室実験の利点と制限
CCTB has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it is relatively inexpensive, making it a cost-effective option for many experiments. However, CCTB also has some limitations. It is quite toxic and can be harmful if not handled properly, and it is also quite reactive, making it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the study of CCTB. First, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in other areas, such as drug delivery and medical imaging. Finally, further research could be conducted to explore the use of CCTB in the synthesis of other organochlorines and complex molecules.
特性
IUPAC Name |
5-chloro-1,2,3-trideuteriobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-CBYSEHNBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1[2H])[2H])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





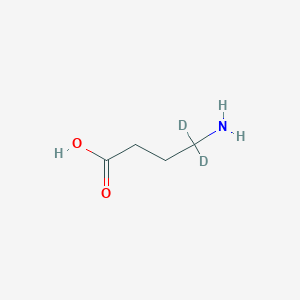

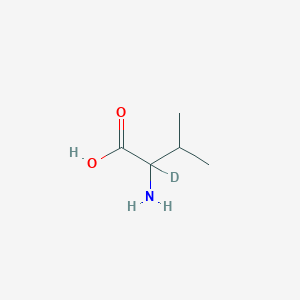


![1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene](/img/structure/B3044118.png)
